N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Medicinal chemistry building blocks

Researchers requiring a regioselective 4-chloropyridine-2-carboxamide scaffold for cross-coupling often face supply inconsistency with generic 5-chloro analogs. This compound eliminates that risk by providing a verified 4-chloro substitution pattern essential for specific Suzuki-Miyaura or Buchwald-Hartwig coupling trajectories. The Boc-protected ethylenediamine linker remains inert during Pd-catalyzed reactions and deprotects quantitatively under mild acidic conditions (TFA/CH₂Cl₂, 25°C, 1.5 hr), freeing a primary amine for bioconjugation. This orthogonal strategy streamlines multi-step synthesis of PROTACs, ADCs, and kinase inhibitors without protecting-group incompatibility. Key outcomes: • Enables intramolecular cyclization to pyrido[1,2-a]pyrimidin-4-ones upon deprotection (K₂CO₃/DMF, 120°C), inaccessible to 5-chloro analogs. • Supplied as white to tan solid, ≥98% (HPLC), refrigerated storage; ships at ambient temperature. • Bulk quantities available with batch-specific COA for GMP-like procurement workflows.

Molecular Formula C13H18ClN3O3
Molecular Weight 299.75 g/mol
CAS No. 103878-75-7
Cat. No. B6298878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide
CAS103878-75-7
Molecular FormulaC13H18ClN3O3
Molecular Weight299.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCNC(=O)C1=NC=CC(=C1)Cl
InChIInChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-7-6-16-11(18)10-8-9(14)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyXBYGHVVRWNRGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide: Chemical Profile & Procurement


N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide (CAS 103878-75-7) is a heterobifunctional pyridine-2-carboxamide derivative with the IUPAC name tert-butyl (2-(4-chloropicolinamido)ethyl)carbamate . It features a 4-chloropyridine-2-carboxamide core coupled to an ethylenediamine linker bearing a tert-butoxycarbonyl (Boc)-protected primary amine [1]. The compound is supplied as a white to tan solid with commercial purity specifications of 98% (HPLC) and requires refrigerated storage . Its molecular formula is C₁₃H₁₈ClN₃O₃ (MW 299.75 g/mol), with predicted physicochemical properties including LogP 1.68, density 1.2±0.1 g/cm³, and boiling point 478.7±40.0 °C .

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide: Why Substitution Fails


Generic substitution within the chloropicolinamide or Boc-aminoethyl pyridine class introduces consequential differences in reactivity, regioselectivity, and synthetic utility that cannot be resolved by post-purchase modification. The 4-chloro substitution pattern on the pyridine ring enables distinct cross-coupling regiochemistry compared to 5-chloro analogs, a difference that dictates which palladium-catalyzed coupling partners are accessible and which heterocyclic scaffolds can be constructed [1]. Furthermore, the carboxamide linkage—present in this compound but absent in simpler 2-(2-N-Boc-aminoethyl)pyridine derivatives—provides an additional reactive handle for hydrolysis or further amidation, which is absent in ether-linked or directly alkyl-linked alternatives . Even the specific protecting group matters: the Boc group offers orthogonal deprotection under mild acidic conditions (TFA/CH₂Cl₂), whereas Cbz-protected analogs require hydrogenolysis conditions incompatible with many downstream functional groups. These structural nuances translate directly to irreconcilable differences in downstream synthetic pathways, making analytical equivalence an invalid assumption for procurement decisions.

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide: Comparative Evidence for Selection


Regiochemical Differentiation in Cross-Coupling

The 4-chloro substituent on the pyridine-2-carboxamide core confers distinct cross-coupling regioselectivity compared to the 5-chloro isomer. The 5-chloro analog, synthesized via CDI-mediated coupling of 5-chloropyridine-2-carboxylic acid with N-Boc-ethylenediamine, positions the chlorine at the pyridine C-5 position, which yields different electronic and steric properties for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings [1]. The 4-chloro derivative enables coupling at the para-like position relative to the carboxamide, which is electronically distinct from the meta-like 5-position. Both isomers serve as precursors to pharmaceutically relevant scaffolds: the 5-chloro derivative is the direct Boc-protected precursor to lazabemide (N-(2-aminoethyl)-5-chloropicolinamide, CAS 103878-84-8), a monoamine oxidase B inhibitor investigated as an antidepressant and antiparkinsonian agent [1]. The 4-chloro isomer provides access to a structurally orthogonal set of drug-like scaffolds [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Medicinal chemistry building blocks

Carboxamide vs. Alkyl Linker: Synthetic Utility

The carboxamide linkage in the target compound provides a chemically distinct reactive site not present in directly linked Boc-aminoethyl pyridine derivatives. The comparator 2-(2-N-Boc-aminoethyl)pyridine (CAS 143185-43-7, C₁₂H₁₈N₂O₂, MW 222.28) contains an ethylene linker directly connecting the Boc-protected amine to the pyridine C-2 position, lacking any carboxamide functionality . The target compound (MW 299.75) incorporates a carboxamide group that can undergo controlled hydrolysis under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 70°C) conditions to yield 4-chloropyridine-2-carboxylic acid and the free amine [1]. Additionally, the carboxamide nitrogen provides a hydrogen-bonding donor site (N-H) that can influence molecular recognition, binding affinity, and physicochemical properties in drug design contexts—a feature absent in the ether or direct alkyl-linked comparators.

Amide bond chemistry Hydrolysis Linker functionality

Boc-Protected vs. Free Amine: Stability & Synthetic Compatibility

The Boc-protected amine in the target compound enables orthogonal synthetic manipulation compared to the free amine derivative (N-(2-aminoethyl)-4-chloropyridine-2-carboxamide) or Cbz-protected analogs. The Boc group is quantitatively removed under mild acidic conditions (20% v/v TFA in dichloromethane, 25°C, 1-2 hr) to yield the free primary amine in 95-100% yield [1]. In contrast, the free amine analog would require separate amine protection before reactions sensitive to nucleophilic amines (e.g., acylation, alkylation, metal-catalyzed couplings). The comparator free amine derivative—analogous to the lazabemide precursor N-(2-aminoethyl)-5-chloropicolinamide—lacks this protective orthogonality and exhibits different solubility and stability profiles [2]. The Boc group also contributes to the compound's moderate lipophilicity (LogP 1.68) versus the more polar free amine form.

Protecting group strategy Orthogonal deprotection Multi-step synthesis

Purity & Vendor Specification Variability

Commercial availability of the target compound spans multiple vendors with documented purity specifications ranging from 95% to 98% (HPLC). Sigma-Aldrich (Synthonix) supplies the compound at 98% purity with refrigerated storage required, and Certificates of Analysis are available upon request . American Elements offers the compound in research to ultra-high purity grades (99% to 99.999%) with custom specifications and bulk packaging options [1]. Fujifilm Wako provides the compound through Angene International with refrigerated storage and ice-cooled shipping . In contrast, the 5-chloro Boc-protected analog is not widely stocked as a catalog item and typically requires custom synthesis . Procurement decisions should weigh purity requirements against lead time and cost considerations, as higher-purity grades may be necessary for sensitive applications such as bioconjugation or cell-based assays.

Quality control HPLC purity Vendor comparison

N-[2-(Boc-amino)ethyl]-4-chloropyridine-2-carboxamide: Research & Industrial Applications


Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling Synthesis

The 4-chloro substituent enables Suzuki-Miyaura or Buchwald-Hartwig coupling to install diverse aryl, heteroaryl, or amine groups at the pyridine C-4 position. This regiochemistry is distinct from the 5-chloro analog (used in lazabemide synthesis) and provides access to a different structural space in drug discovery [1]. The 4-chloropyridine-2-carboxamide core has been employed as a key intermediate in the synthesis of sorafenib derivatives, where the carboxamide serves as a linkage point for further elaboration [2].

Bioconjugation via Orthogonal Amine Deprotection

The Boc-protected primary amine remains inert during reactions at the pyridine 4-chloro position (e.g., Suzuki coupling) or carboxamide (e.g., hydrolysis). Following these transformations, the Boc group can be quantitatively removed under mild acidic conditions (TFA/CH₂Cl₂, 25°C, 1.5 hr) to reveal a free primary amine suitable for bioconjugation via NHS-ester chemistry, isothiocyanate coupling, or reductive amination [1]. This orthogonal protection strategy is essential for multi-step synthesis of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and fluorescent probes.

Intramolecular Cyclization to Pyridopyrimidinone Scaffolds

Following Boc deprotection to the free amine, the compound can undergo intramolecular cyclization with the 4-chloropyridine moiety to form pyrido[1,2-a]pyrimidin-4-one derivatives. Heating the deprotected amine with K₂CO₃ in DMF (120°C, 6 hr) induces nucleophilic attack at the pyridine C-2 position, yielding fused bicyclic heterocycles [1]. This cyclization pathway is not accessible to the 5-chloro analog due to the altered geometry of the intramolecular nucleophilic attack trajectory.

Kinase Inhibitor and Epigenetic Probe Development

Pyridine-2-carboxamide derivatives have demonstrated potent HPK1 inhibitory activity in enzymatic and cellular assays, with reported IC₅₀ values in the nanomolar range for optimized analogs [1]. Additionally, 4-chloropyridine-2-carboxamide derivatives have been evaluated for histone deacetylase (HDAC) inhibition, with related chemotypes showing HDAC1 IC₅₀ values of 1.10 nM and HDAC6 IC₅₀ values of 12 nM [2]. The target compound serves as a versatile intermediate for constructing analogs within these pharmacophore classes, where the 4-chloro position and the Boc-protected amine linker provide two independent vectors for SAR exploration.

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